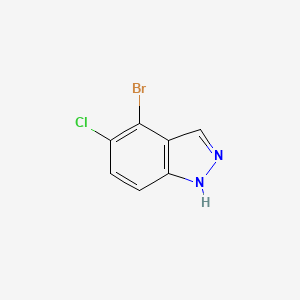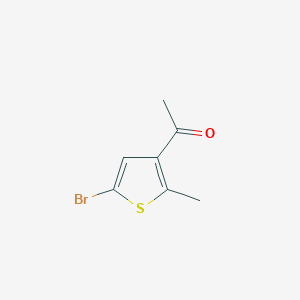
1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one
Descripción general
Descripción
1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one, commonly known as 5-Bromo-2-methylthiophene (5-BrMT), is an organic compound that is widely used in scientific research and laboratory experiments. 5-BrMT has unique chemical and physical properties that make it an ideal choice for a variety of applications.
Aplicaciones Científicas De Investigación
Structural Characterization and Analysis
- The compound has been used for structural characterization and analysis in various chemical studies. For example, a related pyrazoline compound underwent extensive structural characterization, including X-ray diffraction studies, demonstrating its potential in crystallography and molecular structure analysis (Delgado et al., 2020).
Polymerization and Material Science
- It plays a significant role in polymer science. For instance, it's used in catalyst-transfer condensation polymerization for synthesizing polythiophene with hydrophilic side chains, indicating its utility in creating advanced polymers with specific properties (Yokozawa et al., 2007).
Biological Activities and Pharmacology
- The compound exhibits biological activities, as shown in studies of derivatives like 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, which demonstrated potent immunosuppressive and immunostimulatory effects (Abdel‐Aziz et al., 2011).
Synthesis of Novel Molecules
- It is essential in the synthesis of novel molecules, such as its use in creating thiadiazole-based molecules potentially effective against COVID-19 (Rashdan et al., 2021).
Photostabilization in Polymers
- The compound is utilized in the photostabilization of materials like poly(vinyl chloride), where derivatives reduce the level of photodegradation, indicating its significance in enhancing material longevity (Balakit et al., 2015).
DNA-binding and Anticancer Research
- It's instrumental in anticancer research, as seen in studies involving Schiff base ligands derived from 5-bromothiophene-2-carbaldehyde for DNA-binding analysis, highlighting its potential in cancer therapeutics (Warad et al., 2020).
Spectroscopic Analysis
- The compound is used in vibrational and UV/Vis spectroscopic analysis, providing insights into molecular properties and reactivity (Rao et al., 2018).
Herbicidal Applications
- Derivatives of the compound have been synthesized for herbicidal applications, demonstrating its potential in agricultural chemistry (Hwang et al., 2005).
Organic Electronic Materials
- It's used in the synthesis of organic electronic materials, as seen in the selective direct arylation of 3-bromo-2-methylthiophene, which is crucial for preparing functional electronic materials (Vamvounis & Gendron, 2013).
Corrosion Inhibition
- The compound is explored as a corrosion inhibitor, particularly for metals like zinc in acidic solutions, showcasing its importance in industrial applications (Assad et al., 2015).
Propiedades
IUPAC Name |
1-(5-bromo-2-methylthiophen-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS/c1-4(9)6-3-7(8)10-5(6)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXVUPFYNZJDSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)Br)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



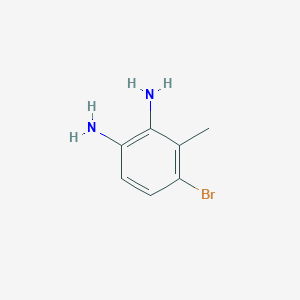
![tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1526039.png)
![1-(Tert-butoxycarbonyl)-2,3-dihydro-1H-imidazo[1,2-B]pyrazole-6-carboxylic acid](/img/structure/B1526040.png)
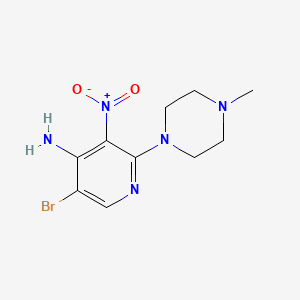
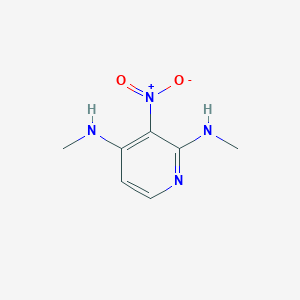

![1-Benzyl-4-[3-(1,1-difluoroethyl)-5-methyl-1,2,4-triazol-4-yl]piperidine](/img/structure/B1526046.png)
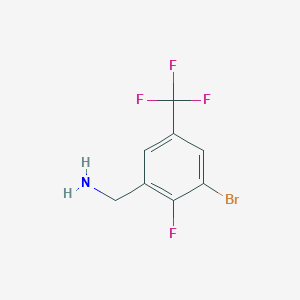
![3-Bromoimidazo[1,5-a]pyridine](/img/structure/B1526049.png)
![[2,4'-Bipyridin]-5-ylmethanamine](/img/structure/B1526050.png)
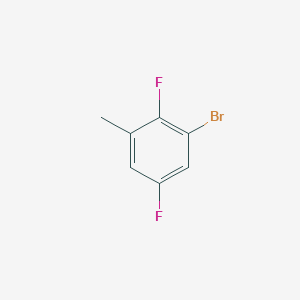
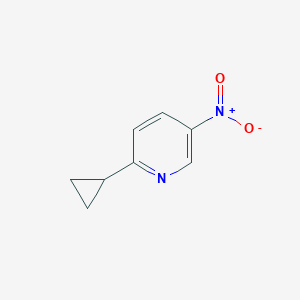
![[6-(Benzyloxy)pyridin-3-yl]methanol](/img/structure/B1526053.png)
